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Compound of Interest

Compound Name: (Z2)-MDL 105519

Cat. No.: B15562328

(Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the N-methyl-
D-aspartate (NMDA) receptor, has demonstrated a range of neurological effects in preclinical
studies. This guide provides a comparative overview of its activity in various species,
presenting key experimental data and methodologies for researchers, scientists, and
professionals in drug development.

Mechanism of Action: Targeting the NMDA Receptor

(Z)-MDL 105519 exerts its effects by binding to the glycine recognition site on the NMDA
receptor, acting as a non-competitive antagonist.[1][2] This binding inhibits NMDA receptor-
mediated responses, such as elevations in cyclic GMP accumulation and alterations in
intracellular calcium and sodium currents.[1][3] The antagonism can be reversed by D-serine.
[1] This targeted action at the glycine site differentiates it from other NMDA receptor
antagonists like MK-801, potentially leading to a lower risk of psychotomimetic side effects.[1]
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Caption: Signaling pathway of (Z)-MDL 105519 at the NMDA receptor.

Cross-Species Comparison of In Vitro Binding

Affinity

The binding affinity of (Z)-MDL 105519 to the NMDA receptor's glycine site has been
characterized in brain tissues from different species. The data reveals high affinity across the

tested species, suggesting a conserved binding site.

Species Preparation Radioligand Ki (nM) Bmax
Brain )
Rat [3H]glycine 10.9 Not Reported
Membranes
Brain 12.1 pmol/mg
Rat [BHMDL 105519  3.77 _
Membranes protein
Homomeric 370 fmol/mg
Rat [*HJMDL 105519 1.8 _
NR1la Receptors protein
) Cortical Brain 3030 fmol/mg
Pig [FBHJMDL 105519  3.73 .
Membranes protein
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Comparative In Vivo Effects

The in vivo effects of (Z)-MDL 105519 have been primarily investigated in rodent models,
where it demonstrates anticonvulsant and anxiolytic properties.
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Effect Species Model Dosage Outcome
Genetically
based,
chemically Demonstrated
Anticonvulsant Rat induced, and Not Specified anticonvulsant
electrically activity.[1]
mediated seizure
models
Pentylenetetrazol
-, NMDA-, and
maximal ) Inhibited
Mouse 8 - 100 mg/kg i.p. )
electroshock- convulsions.[4]
induced
convulsions
Separation-
) Observed
I induced . o
Anxiolytic Rat o Not Specified anxiolytic activity.
vocalization
[1]
model
Motor Rotorod ) Impaired
_ Rat Higher doses
Impairment performance performance.[1]
Prevented
) increases in
Harmaline- o
. . ) cGMP, providing
Biochemical stimulated Intravenous o )
Rat ] ) o ) in vivo evidence
Marker increases in administration
of NMDA
cerebellar cGMP
receptor
antagonism.[1]
Harmaline- Dose-dependent
stimulated 8, 16, 32, 64, prevention of
Mouse ) ) ) )
increases in 128 mg/kg i.p. cGMP increase.

cerebellar cGMP

3]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

[(H]JMDL 105519 Binding Assay (Rat Brain Membranes)

» Objective: To determine the binding affinity and density of (Z)-MDL 105519 binding sites.

e Protocol:

o

Well-washed membranes are prepared from frozen rat brains.[5]
Membranes are incubated with varying concentrations of [BHJMDL 105519.

Non-specific binding is determined in the presence of a high concentration of unlabeled
glycine (1 mM).[5]

Bound and free radioligand are separated by filtration or centrifugation.[2]
The amount of radioactivity is quantified using liquid scintillation counting.

Saturation analysis is performed to calculate the equilibrium dissociation constant (Kd)
and the maximum number of binding sites (Bmax).

Quantify Radioactivity }—»

Prepare Rat Brain Membranes Incubate with [*H]MDL 105519 Separate Bound/Free Ligand Saturation Analysis
P & unlabeled glycine (Filtration/Centrifugation) (Kd, Bmax)

Click to download full resolution via product page

Caption: Workflow for [BHJMDL 105519 binding assay.

Harmaline-Induced cGMP Elevation (Mouse)

» Objective: To provide in vivo biochemical evidence of NMDA receptor antagonism.[3]

e Protocol:

o Adult male CD-1 mice are administered various doses of (Z)-MDL 105519 (8, 16, 32, 64,

128 mg/kg) intraperitoneally.[3]
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o 30 minutes after the initial injection, mice are administered harmaline (50 mg/kg).[3]
o 60 minutes after the first injection, the mice are euthanized.[3]

o The cerebellum is dissected, and the cyclic GMP (cGMP) content is measured by
radioimmunoassay.[3]

Conclusion

The available data indicates that (Z)-MDL 105519 is a potent NMDA receptor antagonist at the
glycine site with consistent high-affinity binding in rat and pig brain tissues. In vivo studies in
rodents have established its anticonvulsant and anxiolytic properties. However, a
comprehensive cross-species comparison is limited by the lack of published data in a wider
range of species, including non-human primates and humans. Future research should aim to
bridge this gap to better understand the translational potential of (Z)-MDL 105519 for
therapeutic applications. The distinct mechanism of action, which spares the NMDA binding
site, continues to make it a compound of interest for conditions associated with NMDA receptor
dysfunction, with a potentially improved safety profile over other classes of NMDA receptor
antagonists.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of (Z)-MDL 105519's Impact
Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15562328#cross-species-comparison-of-z-mdl-
105519-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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